2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)13(19)16-12-8-11(9-17(3)15(12)21)14(20)18-6-4-5-7-18/h8-10H,4-7H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOUJXVBEGYSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the reaction of the pyridine derivative with a pyrrolidine derivative under controlled conditions.
Addition of the Isobutyramide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and structurally related molecules, focusing on molecular features, functional groups, and synthetic yields where available.
Key Observations:
Structural Complexity :
- The target compound is relatively less complex compared to DT114 , which incorporates multiple heterocycles (e.g., thiazole, piperazine) and a polyethylene glycol linker. This difference may influence solubility and bioavailability .
- The compound from features a trifluoroacetamido group, which enhances metabolic stability compared to the target compound’s pyrrolidine carbonyl group .
In contrast, the dimethoxytrityl group in ’s compound is bulkier and may sterically hinder interactions .
Biological Activity
2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridine ring substituted with a pyrrolidine-1-carbonyl group and an isobutyramide group. Its molecular formula is with a molecular weight of 291.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₃ |
| Molecular Weight | 291.35 g/mol |
| CAS Number | 1207056-05-0 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. In vitro studies using the A549 human lung adenocarcinoma model demonstrated that various derivatives significantly reduced cell viability, suggesting potential for development as anticancer agents.
Case Study:
In a study assessing the anticancer effects of related compounds, it was found that certain derivatives reduced A549 cell viability by approximately 66% when treated with a concentration of 100 µM for 24 hours. The results were compared to cisplatin, a standard chemotherapeutic agent, highlighting the potential of these compounds in cancer treatment strategies .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The compound exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens.
Case Study:
In another investigation, the compound was tested against various multidrug-resistant bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives showed promising antimicrobial activity, particularly against strains resistant to conventional antibiotics .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways:
- Cell Cycle Regulation : The compound may influence key regulatory proteins involved in cell cycle progression.
- Apoptosis Induction : It potentially triggers apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : For antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the dihydropyridinone core. Key steps include:
- Amide bond formation : Coupling the pyrrolidine-1-carbonyl group to the dihydropyridinone scaffold using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions .
- Methylation : Introducing the 1-methyl group via nucleophilic substitution or reductive amination, requiring precise control of reaction time and temperature to avoid over-alkylation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is essential to isolate the product from side reactions (e.g., dimerization).
- Challenges : Competing hydrolysis of the pyrrolidine carbonyl group under basic conditions necessitates pH monitoring and anhydrous solvents .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming regioselectivity of substitutions (e.g., distinguishing 2-oxo vs. 5-carbonyl groups). Deuterated DMSO or CDCl₃ is preferred due to the compound’s limited solubility in non-polar solvents .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode validates molecular weight and detects impurities from incomplete methylation .
- Infrared Spectroscopy (IR) : Confirms the presence of carbonyl stretches (~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact. Fume hoods are mandatory during synthesis due to potential vapor release from solvents like DMF or THF .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation of the dihydropyridinone ring. Avoid prolonged exposure to light .
- Waste Disposal : Neutralize acidic/basic residues before disposal and comply with institutional guidelines for amide-containing compounds .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–5 mol%). Response variables include yield and purity .
- Central Composite Design (CCD) : For non-linear relationships, CCD identifies optimal conditions. For example, a 3-level CCD revealed that 70°C in DMF with 2 mol% Pd(OAc)₂ maximizes coupling efficiency while minimizing side-product formation .
- Data Analysis : Multivariate tools (e.g., ANOVA) prioritize critical factors. Contradictory data (e.g., high yield but low purity) are resolved by adjusting solvent evaporation rates post-reaction .
Q. What computational strategies predict this compound’s reactivity in catalytic systems?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for amide bond formation. Solvent effects are incorporated via the PCM model .
- Reaction Path Sampling : Metadynamics or Nudged Elastic Band (NEB) methods map energy barriers for pyrrolidine-carbonyl conjugation, identifying rate-limiting steps .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd vs. Cu) for cross-coupling steps .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC distinguishes carbonyl carbons from aromatic protons in the dihydropyridinone ring .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at suspected reactive sites (e.g., the amide nitrogen) to track unexpected rearrangements .
- Tandem MS/MS : Fragment ions (e.g., m/z 154 for pyrrolidine cleavage) confirm regiochemistry and rule out isomeric byproducts .
Q. What methodologies assess its pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- In Vitro ADME :
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) to simulate gastrointestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- In Vivo Pharmacokinetics : Administer via IV/oral routes in rodent models. Blood samples analyzed at intervals (0–24h) to calculate AUC, Cₘₐₓ, and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
